![molecular formula C10H9ClN2O2 B2511656 6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride CAS No. 2413866-59-6](/img/structure/B2511656.png)
6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride
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Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . The specific compound “6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride” is a derivative of indole.
Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potency against Coxsackie B4 virus .
- 6-Cyano-5-methoxyindolo[2,3-a]carbazole derivatives were designed to combat tuberculosis and anthrax infections .
- Indole-2-carboxylic acid serves as a scaffold for developing integrase inhibitors . These inhibitors play a crucial role in preventing viral DNA integration during replication.
- The compound has been explored for its potential as an ITK inhibitor . ITK inhibitors are relevant in immune modulation and autoimmune disease research.
- 5-Cyanoindole , a related compound, has been used in the synthesis of PPARα/γ dual agonists for treating metabolic syndrome and insulin-dependent diabetes mellitus (IDDM) .
- Indole-6-carboxylic acid derivatives have been employed as inhibitors of Gli1-mediated transcription within the Hedgehog signaling pathway .
- The Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride yielded tricyclic indole compounds . These structures may have further applications.
Antiviral Activity
Enzyme Inhibition
Interleukin-2 Inducible T Cell Kinase (ITK) Inhibition
Metabolic Syndrome and Diabetes Treatment
Hedgehog Pathway Modulation
Tricyclic Indole Synthesis
properties
IUPAC Name |
6-cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c11-5-6-1-2-7-4-9(10(13)14)12-8(7)3-6;/h1-3,9,12H,4H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCFGZXJLAYNLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=CC(=C2)C#N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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